molecular formula C23H27N3O2S B2997474 N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide CAS No. 893787-43-4

N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide

Cat. No. B2997474
M. Wt: 409.55
InChI Key: IFVBESYNLSAKEJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinazoline derivatives can be synthesized through various methods. For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinazoline scaffold3. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound3.



Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, I couldn’t find specific information on the molecular structure of “N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide”.



Chemical Reactions Analysis

Nucleophilic aromatic substitution reactions are one of the key reactions involved in the synthesis of quinazoline derivatives4.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. These properties include density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and others6.


Scientific Research Applications

Biological Activity The biological activities of these compounds, particularly their anti-monoamine-oxidase and anticonvulsant activities, have been a significant focus of research. One study on ethyl 4′-amino-5′,8′-dimethyl-1′H-spiro[cyclohexane-1,2′-naphthalene]-3′-carboxylate derivatives highlighted their potential in this regard (Grigoryan et al., 2017). These findings suggest that similar compounds, such as N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide, could exhibit significant biological effects, warranting further investigation into their potential pharmacological applications.

Antitumor Activity The antitumor properties of spiroquinazoline derivatives have also been explored, revealing that certain compounds within this class possess noteworthy antitumor activities. This area of research is crucial for developing new therapeutic agents based on the quinazoline structure (Markosyan et al., 2020).

Electrochemical and Optical Properties In addition to their biological activities, the electrochemical and optical properties of spiro compounds with quinazoline units have been investigated, particularly for their applications in materials science. These studies involve the synthesis of new benzimidazole derivatives and their incorporation into donor–acceptor–donor type polymers, examining their electrochemical and optical behaviors (Ozelcaglayan et al., 2012).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Proper handling and disposal methods should be followed to ensure safety.


Future Directions

Quinazoline derivatives have potential applications in various fields, including medicinal chemistry, due to their significant biological activities1. Further research and development are needed to explore their full potential.


Please note that the information provided here is general and may not apply to “N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1’-cyclohexane]-4-ylsulfanylacetamide” specifically. For detailed information, it’s recommended to consult relevant scientific literature or experts in the field.


properties

IUPAC Name

N-(4-ethoxyphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2S/c1-2-28-18-12-10-17(11-13-18)24-21(27)16-29-22-19-8-4-5-9-20(19)25-23(26-22)14-6-3-7-15-23/h4-5,8-13,25H,2-3,6-7,14-16H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVBESYNLSAKEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCC3)NC4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide

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